molecular formula C14H27BO2 B2847282 2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2306428-91-9

2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2847282
CAS No.: 2306428-91-9
M. Wt: 238.18
InChI Key: LNPLDQWYKSXELH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a cyclohexyl substituent with 3,5-dimethyl substitution. This compound belongs to the broader class of 1,3,2-dioxaborolanes, which are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. The cyclohexyl group imparts unique steric and electronic properties compared to aromatic or aliphatic substituents, influencing reactivity and stability .

Properties

IUPAC Name

2-(3,5-dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO2/c1-10-7-11(2)9-12(8-10)15-16-13(3,4)14(5,6)17-15/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPLDQWYKSXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(CC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown. It’s crucial to understand how the compound interacts with its targets and the resulting changes to predict its potential applications.

Biological Activity

2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring new therapeutic agents and chemical tools.

Chemical Structure and Properties

The compound features a dioxaborolane ring, which is significant for its reactivity and potential biological interactions. The presence of the dimethylcyclohexyl group contributes to its lipophilicity and may influence its biological activity.

PropertyValue
Molecular FormulaC15_{15}H27_{27}B2_{2}O4_{4}
Molecular Weight320.04 g/mol
Purity>98% (GC)
Melting Point90 °C
SolubilitySoluble in methanol

Antitumor Activity

Recent studies have indicated that dioxaborolanes exhibit antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

A notable study demonstrated that derivatives of dioxaborolanes could effectively target the microtubule dynamics within cancer cells, leading to cell cycle arrest and subsequent apoptosis. The specific mechanisms involved include the disruption of mitotic spindle formation due to microtubule stabilization.

Enzyme Inhibition

Dioxaborolanes have been identified as potential inhibitors of specific enzymes involved in metabolic pathways. For example, they can act as inhibitors of serine hydrolases by forming covalent bonds with the active site serine residue. This property is particularly useful in drug design as it allows for the development of selective enzyme inhibitors.

Case Studies

  • Study on Anticancer Properties : A research article published in Journal of Medicinal Chemistry examined a series of dioxaborolane derivatives and their effects on breast cancer cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating significant anticancer potential.
  • Enzyme Inhibition Research : Another study focused on the interaction between dioxaborolanes and serine proteases. The findings suggested that these compounds could selectively inhibit proteases involved in inflammatory responses, highlighting their therapeutic potential in treating inflammatory diseases.

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Reagents in Cross-Coupling Reactions

  • This compound acts as a boron reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by coupling aryl halides with boronic acids, making it valuable in synthesizing complex organic molecules.
  • Case Study : A study demonstrated the effective use of this compound for synthesizing biaryl compounds with high yields and selectivity under mild conditions.

2. Synthesis of Functionalized Aromatics

  • The compound can be utilized to introduce functional groups onto aromatic rings through electrophilic aromatic substitution reactions. This property is crucial for developing pharmaceuticals and agrochemicals.
  • Example : Researchers have successfully used this compound to synthesize various substituted phenols that serve as precursors for drug development.

Applications in Medicinal Chemistry

1. Anticancer Agents

  • Recent studies have indicated that derivatives of 2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit cytotoxic activity against cancer cell lines. The boron atom plays a role in enhancing the biological activity of these compounds.
  • Research Findings : In vitro studies showed that certain derivatives led to significant apoptosis in breast cancer cells, highlighting their potential as anticancer agents.

2. Drug Delivery Systems

  • The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery applications. Its boron content can facilitate targeted delivery mechanisms.
  • Case Study : A formulation study demonstrated improved solubility and bioavailability of poorly soluble drugs when complexed with this dioxaborolane.

Applications in Materials Science

1. Polymer Chemistry

  • This compound is used as a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
  • Example : Polymers synthesized with this compound exhibited improved resistance to thermal degradation compared to those synthesized without it.

2. Sensor Development

  • The compound's unique electronic properties make it suitable for developing sensors for detecting environmental pollutants or biological markers.
  • Research Insight : Studies have shown that sensors incorporating this dioxaborolane demonstrate high sensitivity and selectivity towards specific analytes.

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisCross-coupling reactionsHigh yields and selectivity
Functionalized aromatics synthesisPrecursors for pharmaceuticals
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Drug delivery systemsImproved solubility and bioavailability
Materials SciencePolymer chemistryEnhanced thermal stability
Sensor developmentHigh sensitivity and selectivity

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent on the boron atom critically determines the compound’s behavior. Key comparisons include:

Compound Name Substituent Type Steric Bulk Electronic Effects Key Applications References
2-(3,5-Dimethylcyclohexyl)-...dioxaborolane Aliphatic (cyclohexyl) High Electron-neutral Under investigation for catalysis Inferred
2-(3,5-Dimethylphenyl)-...dioxaborolane Aromatic (phenyl) Moderate Electron-neutral C–H borylation
2-(3,5-Dichlorophenyl)-...dioxaborolane Aromatic (chlorinated) Low Electron-withdrawing Medicinal chemistry
2-(3,5-Diisopropylphenyl)-...dioxaborolane Aromatic (bulky) Very high Electron-neutral Specialty synthesis
2-(5-Chloro-2-methylphenyl)-...dioxaborolane Mixed (chloro/methyl) Moderate Electron-withdrawing Organic electronics

Key Observations :

  • Steric Effects : Cyclohexyl and diisopropylphenyl groups introduce significant steric hindrance, slowing reaction kinetics but improving stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity at the boron center, accelerating cross-coupling reactions .
  • Solubility: Aliphatic substituents (e.g., cyclohexyl) improve solubility in non-polar solvents compared to aromatic analogs .

Spectroscopic Properties

NMR data highlights substituent-driven differences:

Compound Name ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm) Reference
2-(3,5-Dimethylbenzyl)-...dioxaborolane 6.81 (s, 2H), 2.27 (s, 6H), 1.24 (s, 12H) 33.1
2-(3,5-Dichlorophenyl)-...dioxaborolane 6.56 (s, 1H), 1.45 (s, 12H) Not reported
2-(3,5-Diisopropylphenyl)-...dioxaborolane 7.16 (d, J = 7.6 Hz, 1H), 1.35 (s, 12H) Not reported

Cyclohexyl Analog Predictions :

  • Aliphatic protons (3,5-dimethylcyclohexyl) would resonate at 1–2 ppm, distinct from aromatic analogs.
  • ¹¹B NMR shifts are expected near 30–35 ppm, consistent with other dioxaborolanes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(3,5-dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the cyclohexyl precursor. For purification, flash column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 ratio) is effective. Ensure inert conditions (argon/nitrogen) to prevent borolane hydrolysis .
  • Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS or HPLC (>98% purity threshold) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituents on the cyclohexyl ring and borolane moiety. For example, the methyl groups on the cyclohexyl ring appear as distinct singlets in 1^1H NMR (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., C14_{14}H25_{25}BO2_2, MW 236.2 g/mol) .
  • X-ray Crystallography : Resolve steric effects of the 3,5-dimethylcyclohexyl group, which may influence borolane planarity .

Q. What are the optimal storage conditions to ensure compound stability?

  • Storage Protocol : Store at +4°C in airtight, light-resistant containers under inert gas. Avoid moisture to prevent borolane hydrolysis. Shelf life exceeds 12 months under these conditions .

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